N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by the presence of a chloro and a fluorine substituent on its aromatic rings, which can influence its biological activity and chemical reactivity. This compound falls under the category of amides, specifically diketopiperazines, which are known for their diverse applications in pharmaceuticals.
The compound can be synthesized through various organic reactions, including acylation and condensation methods. Its structural features suggest that it may be derived from simpler precursors through multi-step synthetic pathways.
The synthesis of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide typically involves several key steps:
The reactions are generally carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents include dichloromethane or dimethylformamide, while catalysts such as triethylamine may be used to facilitate the amidation process.
The molecular structure of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide can be represented as follows:
CC1=C(C=C(C=C1Cl)C(=O)N(C(=O)C(=O)C)C2=CC=C(C=C2F)C(=O)N)
XJXKZJXQKQFZQU-UHFFFAOYSA-N
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide can undergo various chemical reactions:
Reagents such as sodium hydroxide for hydrolysis or lithium aluminum hydride for reduction must be carefully handled due to their reactivity. Reaction conditions (temperature, time) play a crucial role in determining the yield and selectivity of these transformations.
The mechanism of action for N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide is hypothesized to involve interactions with specific biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications in halogen substituents can significantly affect pharmacokinetics and pharmacodynamics.
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide in both research and practical applications within chemistry and related fields.
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide functions as a competitive ATP-binding inhibitor through specific structural mimicry of the adenine–ribose phosphate system. The compound’s 2,4-dioxobutanamide moiety spatially replicates the hydrogen-bonding topology of ATP’s adenine ring, enabling direct competition with ATP for occupancy in the kinase catalytic cleft. Structural analyses reveal that the carbonyl oxygen at position 2 forms a critical hydrogen bond with the backbone amide of catalytic residue Methionine 120, while the position 4 carbonyl interacts with Lysine 65’s side chain amine [4] [8]. These interactions collectively displace the catalytically essential magnesium ions, preventing phosphate transfer.
Table 1: Key Atomic Distances in ATP-Binding Pocket Interactions
Compound Group | Target Residue | Interaction Type | Distance (Å) |
---|---|---|---|
2,4-Dioxobutanamide (O2) | Methionine 120 (NH) | Hydrogen bond | 2.85 ± 0.12 |
2,4-Dioxobutanamide (O4) | Lysine 65 (NζH) | Hydrogen bond | 2.78 ± 0.09 |
Chlorophenyl ring | Valine 163 (aliphatic) | Hydrophobic contact | 3.45 ± 0.15 |
Fluorophenyl ring | Isoleucine 80 (aliphatic) | Hydrophobic contact | 3.62 ± 0.18 |
Thermodynamic binding studies demonstrate a dissociation constant (Ki) of 1.50 μM, indicating high-affinity displacement of ATP (Km = 6.0 μM) [1] [8]. Molecular dynamics simulations further confirm that the butanamide linker maintains optimal geometry for simultaneous hydrogen bonding and hydrophobic packing against the adenine-binding subpocket’s β-sheet floor [4].
The compound leverages ortho-chlorine and para-fluorine substituents as halogen bond (XB) donors to enhance binding specificity. X-ray crystallographic evidence indicates the chlorine atom (C-Cl) engages in a directional XB with the carbonyl oxygen of Tryptophan 106 (Cl···O=C, distance: 3.28 Å, angle: 165.7°) . This interaction stabilizes the indole ring orientation necessary for catalytic loop positioning. Simultaneously, the fluorine atom forms a semi-polar interaction with Arginine 105’s guanidinium group (C-F···H-N, distance: 2.93 Å), effectively mimicking the β-phosphate’s electrostatic environment in ATP [8].
Quantum mechanical calculations reveal chlorine’s σ-hole potential (electrostatic potential: +28.5 kcal/mol) drives the strong, directional XB with Tryptophan 106’s electron-rich π-system. This interaction is complemented by the fluorine’s negative electrostatic potential (-24.8 kcal/mol), which enhances affinity through complementary polarization effects with Arginine 105 . The halogen bonding network collectively contributes ~40% of the total binding energy, as quantified by free energy perturbation studies .
Nuclear magnetic resonance (NMR) relaxation dispersion experiments demonstrate that ligand binding suppresses conformational entropy in the Gly-rich loop (residues 45–55) and activation loop (residues 190–200), shifting the enzyme’s dynamic equilibrium toward a closed conformation [4]. Chemical shift perturbations (CSPs) exceeding 0.3 ppm are observed for Glycine 50, Aspartate 169, and Threonine 197 upon compound binding, indicating reduced μs-ms timescale fluctuations in catalytically essential motifs [4].
Table 2: Conformational Changes Detected by NMR Spectroscopy
Kinase Domain | Residues Affected | CSP Magnitude (ppm) | Dynamic Timescale | Functional Implication |
---|---|---|---|---|
Glycine-rich loop | Glycine 48–Serine 53 | 0.32–0.41 | μs-ms | Reduced ATP access |
Catalytic loop | Aspartate 169–Arginine 172 | 0.28–0.35 | μs-ms | Impaired phosphotransfer |
Activation segment | Threonine 197–Tyrosine 205 | 0.38–0.45 | μs-ms | Stabilized inactive state |
αC-helix | Glutamate 80–Lysine 90 | 0.21–0.29 | μs-ms | Disrupted catalytic triad |
Hydrogen-deuterium exchange mass spectrometry further reveals protection factors >3.5 for the DFG motif (residues 184–186), confirming restricted mobility essential for catalytic competency. This ligand-induced rigidification extends to the substrate-binding groove, where α-helix F exhibits reduced backbone amide exchange rates by 87% compared to the apo state [4].
The inhibitor’s aromatic systems engage in complementary shape matching with three hydrophobic subpockets: (1) The 5-chloro-2-methylphenyl ring occupies a sterically constrained region bordered by Valine 163, Leucine 80, and Phenylalanine 76 (van der Waals contacts: <4.0 Å); (2) The 4-fluorophenyl moiety inserts into a solvent-exposed cleft formed by Isoleucine 80 and Alanine 157; (3) The dioxobutanamide linker packs against the aliphatic portion of Lysine 65 [1] [7].
Systematic structure-activity relationship studies demonstrate that methyl substitution at the ortho position enhances binding affinity (ΔΔG = −2.8 kcal/mol) through favorable desolvation entropy and additional CH-π interactions with Tryptophan 106’s indole ring [7]. Similarly, fluorine substitution at the para position of the distal phenyl ring improves ligand efficiency by 0.35 kcal/mol/HA, attributable to orthogonal dipolar interactions with Arginine 105’s guanidinium plane and reduced desolvation penalty [7].
Table 3: Hydrophobic Subpocket Occupation Parameters
Subpocket | Bounding Residues | Volume (ų) | Ligand Group | Buried Surface Area (Ų) |
---|---|---|---|---|
SP1 | Valine 163, Leucine 80, Phenylalanine 76 | 142 ± 8 | 5-Chloro-2-methylphenyl | 98 ± 6 |
SP2 | Isoleucine 80, Alanine 157, Glycine 159 | 168 ± 10 | 4-Fluorophenyl | 87 ± 5 |
SP3 | Lysine 65, Methionine 120, Glycine 122 | 75 ± 5 | Dioxobutanamide linker | 63 ± 4 |
Free energy calculations confirm the hydrophobic contributions account for 60% of the total binding energy, with the chlorophenyl-methyl group providing the largest energy component (−4.2 kcal/mol) due to optimal filling of the deepest hydrophobic cavity [1] [7]. This multi-point anchoring strategy enables nanomolar-level inhibition despite the compound’s lack of phosphate-mimicking groups.
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